

# A Technical Guide to 2-Chloro-4-hydroxybenzaldehyde for Researchers

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## Compound of Interest

Compound Name: 2-Chloro-4-hydroxybenzaldehyde

CAS No.: 56962-11-9

Cat. No.: B147074

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An In-depth Resource for Scientists and Drug Development Professionals on the Procurement, and Application of **2-Chloro-4-hydroxybenzaldehyde**.

This technical guide provides a comprehensive overview of **2-Chloro-4-hydroxybenzaldehyde**, a key intermediate in organic synthesis and drug discovery. This document details commercial suppliers, provides illustrative experimental protocols for its use, and outlines a typical procurement workflow for research and development laboratories.

## Commercial Availability

**2-Chloro-4-hydroxybenzaldehyde** is readily available from a variety of commercial suppliers, catering to different scales of research and manufacturing needs. The purity of the commercially available compound is typically high, often 97% or greater. Below is a summary of major suppliers and their typical product specifications.



## FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Disclaimer: Availability, catalog numbers, and specifications are subject to change. Please consult the supplier's website for the most current information.

## Experimental Protocols

**2-Chloro-4-hydroxybenzaldehyde** is a versatile building block in organic synthesis. Its hydroxyl and aldehyde functionalities, along with the chlorinated aromatic ring, allow for a wide range of chemical transformations. Below are detailed protocols for two common and important reactions: O-alkylation (etherification) and Suzuki-Miyaura cross-coupling.

### O-Alkylation: Synthesis of 2-Chloro-4-alkoxybenzaldehydes

This protocol describes the etherification of the phenolic hydroxyl group, a common step in modifying the molecule's properties. The following is a general procedure for the synthesis of 2-chloro-4-methoxybenzaldehyde using iodomethane.<sup>[1]</sup>

Materials:

- **2-Chloro-4-hydroxybenzaldehyde**
- N,N-Dimethylformamide (DMF)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Iodomethane (CH<sub>3</sub>I)

- Ethyl acetate
- Water
- Saturated brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve **2-Chloro-4-hydroxybenzaldehyde** (e.g., 2 g, 12.8 mmol) in N,N-dimethylformamide (25 mL).
- To this solution, add potassium carbonate (e.g., 3.46 g, 25 mmol).
- Add an excess of iodomethane to the reaction mixture.
- Stir the mixture at room temperature for 18 hours.
- Upon completion of the reaction (monitored by TLC), add water to the mixture.
- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with saturated brine and dry it over anhydrous sodium sulfate.
- Remove the solvent by distillation under reduced pressure to yield the product.

## Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This allows for the introduction of various aryl or vinyl groups. The following is a representative protocol adapted from procedures for similar halo-hydroxybenzaldehydes.

Materials:

- **2-Chloro-4-hydroxybenzaldehyde**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>])
- Base (e.g., Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))
- Solvent system (e.g., a mixture of 1,4-dioxane and water)
- Ethyl acetate
- Water
- Saturated brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Equipment:

- Schlenk flask or a round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon)
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a flame-dried Schlenk flask, add **2-Chloro-4-hydroxybenzaldehyde** (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon); repeat this process three times.
- Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
- Add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh<sub>3</sub>)<sub>4</sub>) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Cool the reaction mixture to room temperature.
- Add water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.

## Procurement and Laboratory Workflow

The acquisition and use of chemical reagents in a research setting follow a structured workflow to ensure safety, compliance, and proper inventory management. The following diagram illustrates a typical process for procuring a chemical like **2-Chloro-4-hydroxybenzaldehyde**.



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Procurement workflow for a research chemical.

This guide is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in compliance with institutional and regulatory guidelines.

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## References

- 1. 2-Chloro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
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